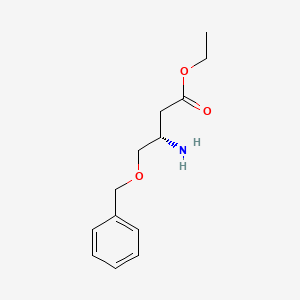
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, also known as APM, is a chemical compound that has been widely used in scientific research. It is a chiral amino acid derivative that has been synthesized using various methods. This compound has been studied for its potential use in pharmaceuticals and as a tool for understanding the mechanisms of certain biological processes.
Mecanismo De Acción
The mechanism of action of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have an effect on the central nervous system, as well as on various other biological processes.
Biochemical and Physiological Effects
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been found to have various biochemical and physiological effects on the body. It has been shown to have an effect on the levels of certain neurotransmitters in the brain, as well as on the levels of certain hormones in the body. It has also been found to have an effect on the immune system and on various other biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl (3S)-3-amino-4-phenylmethoxybutanoate in lab experiments is its ability to selectively inhibit certain enzymes and receptors, which can help researchers to better understand the mechanisms of various biological processes. However, one of the limitations of using Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, including its potential use in the development of new drugs and therapies. It may also be studied for its potential use in the treatment of various diseases, as well as in the study of biological processes. Additionally, new synthesis methods may be developed to improve the efficiency and yield of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate production.
Métodos De Síntesis
The synthesis of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been achieved through various methods, including the use of chiral auxiliary reagents, asymmetric reduction, and enzymatic resolution. One of the most common methods for synthesizing Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is the use of chiral auxiliary reagents, which involves the use of chiral compounds to control the stereochemistry of the final product.
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological processes. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl (3S)-3-amino-4-phenylmethoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVHGRXPZNNHDN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](COCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)
![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)


![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2650874.png)
![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2650876.png)

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)
